

2-((4-Chlorophenyl)acetyl)benzoic acid spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((4-Chlorophenyl)acetyl)benzoic
acid

Cat. No.: B195396

[Get Quote](#)

Spectroscopic Profile of 2-((4-Chlorophenyl)acetyl)benzoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-((4-Chlorophenyl)acetyl)benzoic acid**, a known impurity of the antihistamine drug Azelastine, often referred to as Azelastine EP Impurity C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed spectroscopic information and the methodologies for its acquisition.

Chemical Structure and Properties

- IUPAC Name: 2-[2-(4-chlorophenyl)acetyl]benzoic acid[\[5\]](#)
- CAS Number: 53242-76-5[\[5\]](#)
- Molecular Formula: C₁₅H₁₁ClO₃[\[5\]](#)
- Molecular Weight: 274.70 g/mol [\[5\]](#)

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-((4-Chlorophenyl)acetyl)benzoic acid**. While comprehensive data is often provided by commercial suppliers upon purchase of a reference standard, this guide presents publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment (Tentative)
125.2	Aromatic CH
126.6	Aromatic CH
127.3	Aromatic C
128.0	Aromatic C
128.4	Aromatic CH
130.6	Aromatic CH
131.1	Aromatic C
133.2	Aromatic CH
137.0	Aromatic C
144.5	Aromatic C
157.2	C=O (Ketone)
167.8 (Predicted)	C=O (Carboxylic Acid)
45.0 (Predicted)	-CH ₂ -

Note: The provided ¹³C NMR data is sourced from a chemical supplier.[\[6\]](#) Predicted values are based on typical chemical shifts for similar functional groups.

¹H NMR Data

Authentic ^1H NMR spectral data for **2-((4-Chlorophenyl)acetyl)benzoic acid** is typically provided with the purchase of a certified reference standard from various chemical and pharmaceutical suppliers.[\[2\]](#)[\[3\]](#)[\[4\]](#) The expected spectrum would feature signals corresponding to the aromatic protons on both the chlorophenyl and benzoic acid rings, a singlet for the methylene (-CH₂) protons, and a broad singlet for the carboxylic acid proton, typically downfield.

Infrared (IR) Spectroscopy

Key IR Absorptions (KBr Disc)

Wavenumber (cm ⁻¹)	Functional Group
3441	O-H stretch (Carboxylic Acid)
2962, 2931, 2846	C-H stretch (Aromatic)
1636	C=O stretch (Ketone)
~1700 (Expected)	C=O stretch (Carboxylic Acid)
1588, 1493	C=C stretch (Aromatic)
1350, 1334	C-O stretch / O-H bend
775	C-H bend (Aromatic)

Note: The provided IR data is sourced from a chemical supplier.[\[6\]](#) The expected carboxylic acid carbonyl stretch is often broad and may overlap with the ketone carbonyl stretch.

Mass Spectrometry (MS)

Mass spectral data (LC-MS) for **2-((4-Chlorophenyl)acetyl)benzoic acid** is available from commercial suppliers of the analytical standard.[\[2\]](#) The expected mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (274.70 g/mol).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

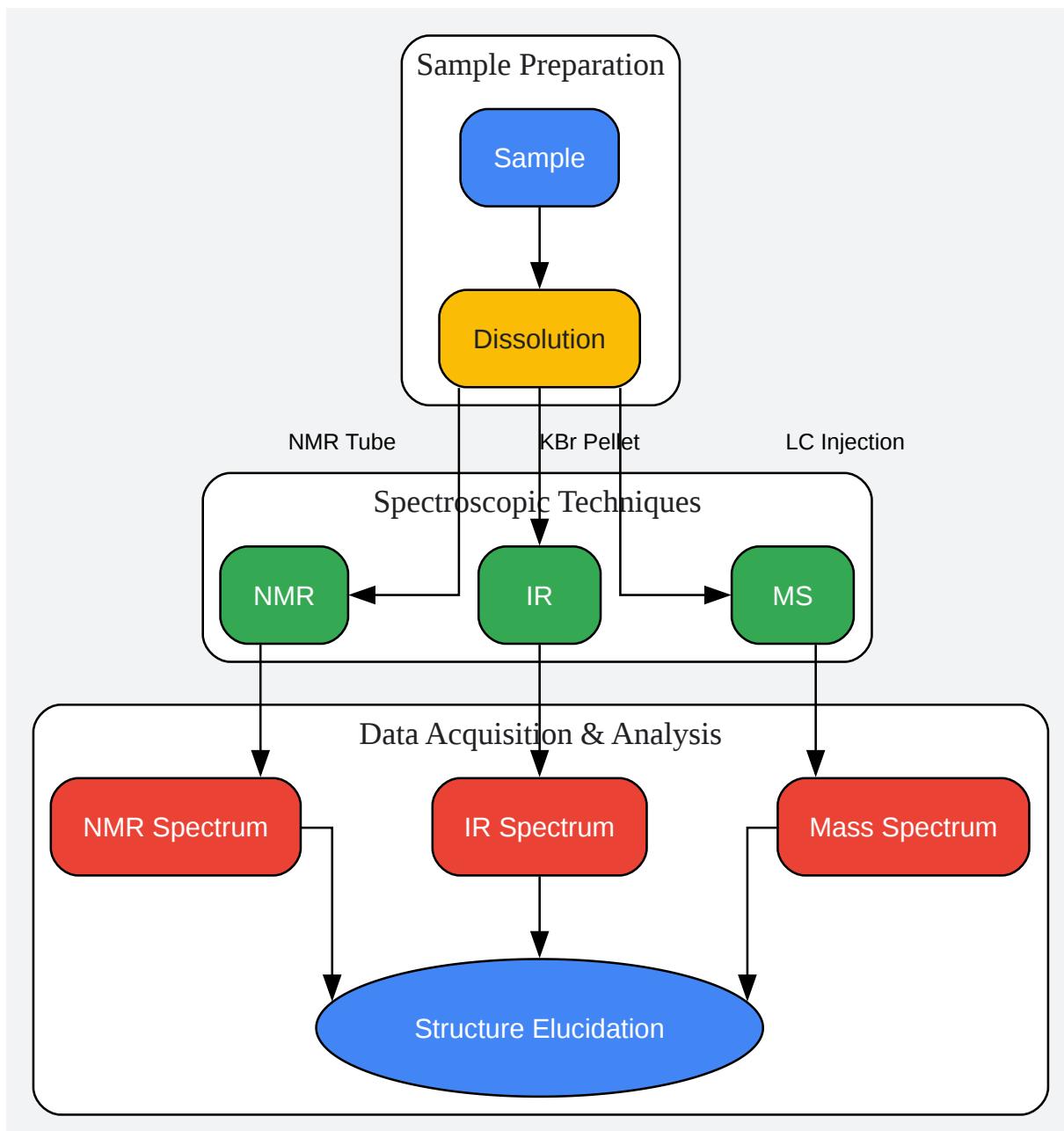
- Objective: To determine the carbon and proton framework of the molecule.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-((4-Chlorophenyl)acetyl)benzoic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):

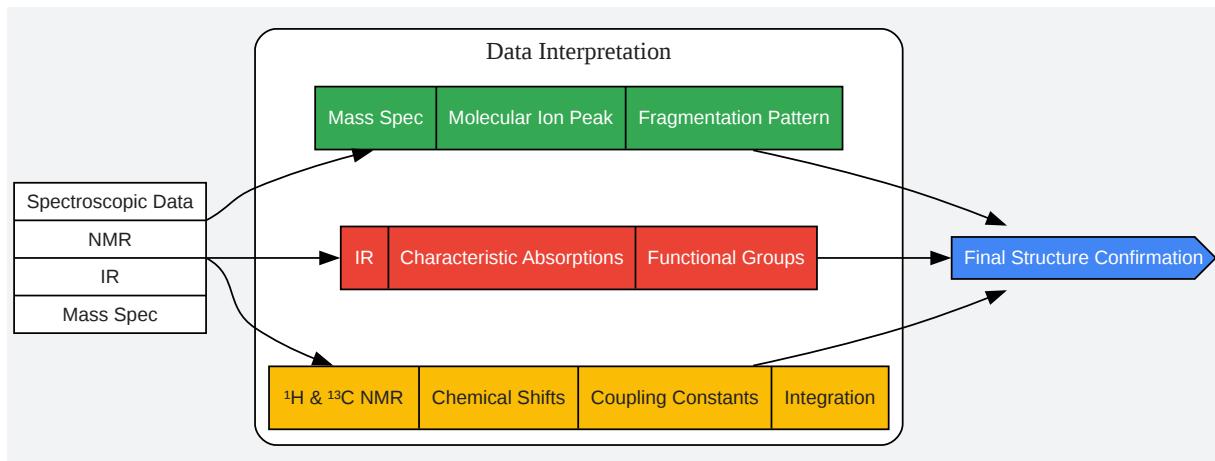
- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of an empty sample holder to subtract atmospheric interferences.


3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as acetonitrile or methanol.
- Data Acquisition (LC-MS):
 - Inject the sample solution into the LC system.
 - The compound is separated from any impurities on a suitable HPLC column (e.g., C18).
 - The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

- The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.


Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Pathway for Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azelastine EP Impurity C | 53242-76-5 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. Azelastine EP Impurity C | CAS No: 53242-76-5 [aquigenbio.com]
- 5. 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-((4-Chlorophenyl)acetyl)benzoic acid spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b195396#2-4-chlorophenyl-acetyl-benzoic-acid-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com